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diiodolead;N,N-dimethylformamide;methanamine;hydroiodide

Perovskite precursor inks Process window engineering Spin‑coating reproducibility

The compound diiodolead;N,N-dimethylformamide;methanamine;hydroiodide (CAS 2101242-86-6) is a crystalline 1:1:1:1 adduct of lead iodide, methylammonium iodide (MAI) and N,N-dimethylformamide, most commonly referred to as CH₃NH₃PbI₃·DMF or PbI₂/MAI(1:1)–DMF Complex. It belongs to the class of solvent‑intercalated perovskite intermediates and serves as a pre‑formed, single‑source precursor for methylammonium lead iodide (MAPbI₃) perovskite thin films.

Molecular Formula C4H13I3N2OP
Molecular Weight 693 g/mol
CAS No. 2101242-86-6
Cat. No. B3067988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediiodolead;N,N-dimethylformamide;methanamine;hydroiodide
CAS2101242-86-6
Molecular FormulaC4H13I3N2OP
Molecular Weight693 g/mol
Structural Identifiers
SMILESCN.CN(C)C=O.I.I[Pb]I
InChIInChI=1S/C3H7NO.CH5N.3HI.Pb/c1-4(2)3-5;1-2;;;;/h3H,1-2H3;2H2,1H3;3*1H;/q;;;;;+2/p-2
InChIKeyIIKNKNLFTTZWDO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CH₃NH₃PbI₃·DMF (CAS 2101242-86-6) – A Pre‑Formed Perovskite Precursor Complex for High‑Efficiency, Wide‑Process‑Window Solar Cell Fabrication


The compound diiodolead;N,N-dimethylformamide;methanamine;hydroiodide (CAS 2101242-86-6) is a crystalline 1:1:1:1 adduct of lead iodide, methylammonium iodide (MAI) and N,N-dimethylformamide, most commonly referred to as CH₃NH₃PbI₃·DMF or PbI₂/MAI(1:1)–DMF Complex [1]. It belongs to the class of solvent‑intercalated perovskite intermediates and serves as a pre‑formed, single‑source precursor for methylammonium lead iodide (MAPbI₃) perovskite thin films [2]. Unlike mechanical mixtures of PbI₂ and MAI dissolved in DMF, this isolated complex possesses a defined crystal structure that ensures stoichiometric precision, high purity (≥99.99 % trace‑metals basis) and enhanced solubility in dimethyl sulfoxide (DMSO) [1].

Pre‑formed single‑source MAPbI₃ perovskite precursor
Crystallographically fixed 1:1 stoichiometry eliminates mixing drift
Enhanced DMSO dissolution widens spin‑coating process window

Why Generic PbI₂ + MAI Mixtures Cannot Substitute for the Isolated CH₃NH₃PbI₃·DMF Complex (CAS 2101242-86-6)


The conventional approach to preparing a MAPbI₃ precursor ink—simply co‑dissolving PbI₂ and MAI in DMF—yields a solution whose speciation, solvation state and supersaturation level are highly sensitive to mixing history, trace moisture and thermal history, leading to batch‑to‑batch variation in crystallization kinetics and final film morphology [1]. In contrast, the isolated CH₃NH₃PbI₃·DMF complex is a single‑phase solid with a well‑defined crystal structure that guarantees a fixed 1:1 PbI₂:MAI ratio and a coordinated DMF molecule that pre‑organizes the perovskite lattice, thereby decoupling precursor quality from mixing artifacts [2]. Engineered solvation of the pre‑formed complex also circumvents the kinetic bottleneck of PbI₂ dissolution in DMSO, which is the rate‑limiting step for conventional mixtures and the primary source of narrow process windows and thickness limitations [1].

  • Stoichiometry drift Co‑dissolved PbI₂ + MAI mixtures suffer evaporative and humidity‑driven ratio shifts; the complex locks a precise 1:1 composition.
  • Inconsistent dissolution kinetics Mixture dissolution in DMSO is rate‑limited by slow PbI₂ solvation, causing narrow, variable process windows that can shift batch‑to‑batch.
  • Phase impurity risk Minor off‑stoichiometry in mixtures generates competing PbI₂·DMF or (MA)₂(DMF)₂Pb₃I₈ phases that degrade final film morphology.

Quantitative Differentiation of CH₃NH₃PbI₃·DMF (CAS 2101242-86-6) Against In‑Situ PbI₂ + MAI Mixtures


4.5‑Fold Faster Room‑Temperature Dissolution in DMSO Enables Extended Processing Latitude

When dissolved in DMSO at room temperature, the dry CH₃NH₃PbI₃·DMF complex achieves a clear, homogeneous 1.4 M solution in ≤ 10 min, whereas an equimolar mechanical mixture of PbI₂ and MAI requires 60 min (1.1 M) under identical conditions [1]. This 6‑fold larger dissolution rate dramatically widens the permissible idle time between ink preparation and spin‑coating, directly reducing process‑induced variability in thin‑film thickness and morphology [2].

DMSO dissolution rate
Head‑to‑head comparison
≤ 10 min (1.4 M) vs 60 min (1.1 M)
~6‑fold faster dissolution
Wider idle time before coating reduces process variability
Ambient temp., anhydrous DMSO; visual clarity endpoint
Perovskite precursor inks Process window engineering Spin‑coating reproducibility

67 % Higher Usable Precursor Concentration in DMSO Enables Thicker, Higher‑Jsc Perovskite Films

The saturated concentration of CH₃NH₃PbI₃·DMF in DMSO is 2.0 M, whereas the equimolar PbI₂ + MAI mixture saturates at only 1.2 M [1]. Consequently, the complex permits a working concentration of 1.4 M (vs. 1.1 M for the mixture), delivering a perovskite film of ≈ 350 nm thickness from a single spin‑coating step compared to ≈ 180 nm for the mixture [1].

Precursor concentration & film thickness
Head‑to‑head comparison
Saturation 2.0 M vs 1.2 M; film 350 nm vs 180 nm
67 % higher conc.; 94 % thicker film
Enables thicker pinhole‑free absorber in a single coating
DMSO‑only; spin‑coating optimized per precursor; profilometry
Precursor concentration Film thickness control Photocurrent density

12.5 % Higher Power Conversion Efficiency with Improved Fill Factor over Conventional Precursor Mixture

Planar MAPbI₃ solar cells fabricated from the CH₃NH₃PbI₃·DMF complex (1.4 M in DMSO) yielded a champion power conversion efficiency (PCE) of 19.8 % (Jsc = 22.7 mA cm⁻², Voc = 1.15 V, FF = 0.76), while cells processed from the equimolar PbI₂ + MAI mixture (1.1 M in DMSO) achieved 17.6 % (Jsc = 21.8 mA cm⁻², Voc = 1.15 V, FF = 0.70) under the same device architecture and measurement protocol [1]. The 12.5 % relative improvement in PCE stems primarily from a thicker absorber (higher Jsc) and a substantially improved fill factor (FF), indicative of reduced series resistance and shunting losses in the complex‑derived film [1].

Champion PCE
Head‑to‑head comparison
PCE 19.8 % (FF 0.76) vs 17.6 % (FF 0.70)
+2.2 % absolute (+12.5 % rel.)
Precursor quality alone improves fill factor and Jsc
Planar n‑i‑p, AM 1.5G, identical architecture & measurement
Perovskite solar cell efficiency Fill factor J‑V characteristics

Scalable Module Fabrication Enabled by Wide Process Window and Reproducible Ink Composition

The wide processing window afforded by the pure‑DMSO solution of CH₃NH₃PbI₃·DMF was directly applied to fabricate a 22 cm² perovskite solar module, achieving a stabilized active‑area efficiency of 14.2 % [1]. While a direct head‑to‑head module comparison with the mixture is not reported, the ability to scale from a small cell (PCE 19.8 %) to a module while retaining reasonable efficiency is attributed to the high precursor concentration and reduced sensitivity to antisolvent‑dripping timing, both of which are unique advantages of the complex [1].

Module scalability
Class‑level inference
22 cm² module, stabilized active‑area PCE 14.2 %
Wide process window translates to large‑area coating
No identical‑area mixture module built; cell retention ≈ 72 %
Perovskite solar modules Large‑area coating Process reproducibility

Crystallographically Fixed Stoichiometry Eliminates Off‑Ratio Composition Drift That Plagues Physical Mixtures

Single‑crystal X‑ray diffraction of the complex confirms the formula CH₃NH₃PbI₃·DMF with a 1:1:1 PbI₂:MAI:DMF ratio locked into the lattice, whereas co‑dissolved PbI₂ + MAI solutions are subject to evaporative loss of MAI and humidity‑driven disproportionation that shifts the effective PbI₂:MAI ratio over time [1][2]. The Petrov et al. ternary phase diagram further reveals that slight excess of PbI₂ or MAI in DMF leads to entirely different crystalline intermediate phases—(MA)₂(DMF)₂Pb₃I₈ or PbI₂·DMF—that degrade final film morphology [3].

Stoichiometric fidelity
Cross‑study comparable
PbI₂:MAI = 1.000:1.000 (crystal lattice)
Mixture ratio drifts; competing phases outside 1:1:1 window
Eliminates composition verification and reduces batch failure risk
Ternary phase diagram (Petrov et al. 2021) confirms narrow stability range
Precursor purity Stoichiometric control Intermediate phase engineering

Total Metal Purity ≥ 99.99 % (Trace Metals Basis) Provides a Verified Baseline for Reproducible Device Research

Commercial specifications for CAS 2101242-86-6 certify the complex at a minimum purity of 99.99 % on a trace‑metals basis (>98 % by titration), ensuring that total transition‑metal impurities (Fe, Cu, Ni, etc.) are below 100 ppm . In contrast, typical research‑grade PbI₂ and MAI used for on‑demand ink formulation often carry manufacturer‑specified purities of 98–99 % with unspecified individual metal contamination, which can act as non‑radiative recombination centers and degrade open‑circuit voltage and fill factor [1].

Trace‑metal purity
Class‑level inference
≥ 99.99 % trace metals, >98 % (T)
Impurity ceiling ≥ 10× lower than typical 99 % reagent grades
Pre‑qualified purity baseline reduces in‑house purification need
Certificate of analysis from vendors; facilitates cross‑lab comparison
Trace metal purity Precursor quality assurance Reproducibility

Procurement‑Driven Application Scenarios for CH₃NH₃PbI₃·DMF (CAS 2101242-86-6)


Reproducible, High‑Efficiency MAPbI₃ Cell Development Requiring Thick Absorber Layers

Research groups optimizing single‑junction MAPbI₃ cells for record efficiency or reproducibility should select the CH₃NH₃PbI₃·DMF complex to achieve absorber thicknesses ≥ 300 nm in a single coating step, directly boosting Jsc to >22 mA cm⁻² and PCE to the 19–20 % range without solvent engineering or multi‑step deposition [1]. The fixed stoichiometry also eliminates one variable during parameter screening, accelerating experimental throughput.

Large‑Area Perovskite Solar Module Fabrication via Spin‑Coating or Slot‑Die Coating

Industrial R&D lines transitioning from laboratory cells to mini‑modules benefit from the complex’s wider DMSO process window, which tolerates the longer fluid‑delivery and antisolvent‑removal times inherent to large‑area coating [1]. The demonstrated 22 cm² module with 14.2 % stabilized efficiency serves as a direct proof‑of‑concept that the complex‑based ink is compatible with scale‑up without fundamental reformulation [1].

Fundamental Crystallization Studies of Perovskite Intermediate Phases

For XRD, GIWAXS or in‑situ spectroscopic studies of the perovskite crystallization pathway, the phase‑pure CH₃NH₃PbI₃·DMF crystal provides a clean starting point that avoids the coexisting PbI₂·DMF and (MA)₂(DMF)₂Pb₃I₈ phases found in conventional inks, ensuring that diffraction and scattering signatures can be unambiguously assigned [1][2]. Researchers constructing ternary phase diagrams or modeling nucleation kinetics will find the isolated complex invaluable as a reference standard.

High‑Purity Precursor Stock for Cross‑Laboratory Round‑Robin Device Studies

Multi‑institution consortia aiming to benchmark MAPbI₃ device performance across laboratories should adopt the commercial, trace‑metals‑certified complex (≥ 99.99 % purity) as a common precursor to eliminate site‑to‑site variance arising from differences in PbI₂/MAI purity and weighing accuracy [1]. This approach has been shown to improve inter‑lab reproducibility and enables meaningful comparison of non‑precursor variables such as transport layers and encapsulation schemes.

Application
Selection Property
Validation Focus
High‑efficiency MAPbI₃ cell R&D
Fixed stoichiometry, thick single‑coat absorber
Reproducible Jsc and fill factor improvement
Perovskite solar module scale‑up
Wide DMSO process window, antisolvent‑timing tolerance
Cell‑to‑module efficiency retention, coating uniformity
Crystallization pathway studies
Phase‑pure single‑crystal intermediate
Unambiguous XRD/GIWAXS signature assignment
Multi‑lab device benchmarking
Certified trace‑metal purity, locked stoichiometry
Minimized precursor‑induced inter‑lab variance
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